molecular formula C15H18BrN5O2 B2552116 6-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-3-methyl-3,4-dihydropyrimidin-4-one CAS No. 2380061-00-5

6-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-3-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2552116
CAS No.: 2380061-00-5
M. Wt: 380.246
InChI Key: FMVBCLSSNIYUDB-UHFFFAOYSA-N
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Description

6-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-3-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound that features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a dihydropyrimidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-3-methyl-3,4-dihydropyrimidin-4-one typically involves multiple steps:

    Formation of the Bromopyrimidine Moiety: This can be achieved by bromination of pyrimidine derivatives under controlled conditions.

    Attachment to Piperidine: The bromopyrimidine is then reacted with piperidine derivatives to form the intermediate compound.

    Formation of the Dihydropyrimidinone Structure: This involves cyclization reactions under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

6-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-3-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

6-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-3-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of biological pathways and interactions.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 6-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-3-methyl-3,4-dihydropyrimidin-4-one exerts its effects involves interaction with specific molecular targets. The bromopyrimidine moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The piperidine and dihydropyrimidinone structures may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(piperidin-1-yl)pyrimidine
  • Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate
  • 1-(5-Bromopyrimidin-2-yl)piperidin-4-ol

Uniqueness

6-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-3-methyl-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, potentially leading to novel applications and effects.

Properties

IUPAC Name

6-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN5O2/c1-20-10-19-13(5-14(20)22)21-4-2-3-11(8-21)9-23-15-17-6-12(16)7-18-15/h5-7,10-11H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVBCLSSNIYUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)N2CCCC(C2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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